molecular formula C14H14BrNO B168318 4-bromo-N-(4-methoxybenzyl)aniline CAS No. 175357-73-0

4-bromo-N-(4-methoxybenzyl)aniline

Cat. No.: B168318
CAS No.: 175357-73-0
M. Wt: 292.17 g/mol
InChI Key: LJKLYFDMLGYRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(4-methoxybenzyl)aniline is an organic compound with the molecular formula C14H14BrNO. It is a secondary amine that features a bromine atom and a methoxybenzyl group attached to an aniline structure. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Scientific Research Applications

4-Bromo-N-(4-methoxybenzyl)aniline is used in various scientific research applications, including:

Safety and Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 4-bromo-N-(4-methoxybenzyl)aniline are not available, similar compounds have been used as intermediates in the synthesis of potent inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxybenzyl)aniline typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam and hydrochloric acid (Clemmensen reduction).

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.

    Bromination: Finally, the aromatic ring is brominated using bromine in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methoxybenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted anilines.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(4-methoxybenzyl)aniline is unique due to the presence of both a bromine atom and a methoxybenzyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKLYFDMLGYRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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